molecular formula C5H5N2NaO2S B13448262 Sodium2-(methylamino)-1,3-thiazole-4-carboxylate

Sodium2-(methylamino)-1,3-thiazole-4-carboxylate

Cat. No.: B13448262
M. Wt: 180.16 g/mol
InChI Key: YIZWWYFGKOMYKT-UHFFFAOYSA-M
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Description

Sodium 2-(methylamino)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(methylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminothiazole attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: Sodium 2-(methylamino)-1,3-thiazole-4-carboxylate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring’s nitrogen or sulfur atoms act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Sodium 2-(methylamino)-1,3-thiazole-4-carboxylate is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds with potential pharmaceutical applications.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a precursor for the synthesis of bioactive molecules.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its derivatives have shown promise in preclinical studies for the treatment of various diseases.

Industry: In the industrial sector, sodium 2-(methylamino)-1,3-thiazole-4-carboxylate is used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 2-(methylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring’s nitrogen and sulfur atoms can form coordination complexes with metal ions, influencing the compound’s biological activity. Additionally, the methylamino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

    Thiazole: A basic heterocyclic compound with a similar ring structure.

    2-Aminothiazole: A precursor in the synthesis of sodium 2-(methylamino)-1,3-thiazole-4-carboxylate.

    Methylthiazole: A derivative with a methyl group attached to the thiazole ring.

Uniqueness: Sodium 2-(methylamino)-1,3-thiazole-4-carboxylate is unique due to the presence of both a methylamino group and a carboxylate group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H5N2NaO2S

Molecular Weight

180.16 g/mol

IUPAC Name

sodium;2-(methylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C5H6N2O2S.Na/c1-6-5-7-3(2-10-5)4(8)9;/h2H,1H3,(H,6,7)(H,8,9);/q;+1/p-1

InChI Key

YIZWWYFGKOMYKT-UHFFFAOYSA-M

Canonical SMILES

CNC1=NC(=CS1)C(=O)[O-].[Na+]

Origin of Product

United States

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